5-Chloro-2-methylpyridine 1-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMZTXMCAPZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Processes of 5 Chloro 2 Methylpyridine 1 Oxide
Nucleophilic Substitution Reactions
The presence of both a halogen substituent and an N-oxide moiety on the pyridine (B92270) ring significantly influences the molecule's reactivity towards nucleophiles.
Reactivity at Halogenated Positions in Pyridine N-Oxides
The halogen atom at the C-2 position of the pyridine N-oxide ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halogens in these systems is a critical aspect of their synthetic utility. In nucleophilic aromatic substitution reactions, the nature of the leaving group is paramount. However, in reactions involving N-methylpyridinium ions, which share electronic similarities with pyridine N-oxides, the typical leaving group order (F > Cl > Br > I) is not always observed. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that for chloro-substituted pyridinium (B92312) compounds, the rate-determining step is not the initial nucleophilic attack but rather the deprotonation of the intermediate complex. nih.gov
The reaction of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride, for example, results in the formation of 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide, showcasing the manipulation of halogen substituents on the ring. arkat-usa.org Nucleophilic substitution reactions in 2-chloropyridines are well-documented and serve as a basis for understanding the reactivity of the title compound. lookchem.com
Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol (B129727)
| Substituent | k (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 2-Fluoro | 0.013 | 14.1 | -22.5 |
| 2-Chloro | 0.013 | 16.2 | -15.8 |
| 2-Bromo | 0.011 | 16.5 | -15.3 |
| 2-Iodo | 0.011 | 17.1 | -13.3 |
| 2-Cyano | 0.125 | 12.8 | -19.0 |
| 4-Cyano | 0.052 | 13.9 | -18.4 |
Data sourced from a study on N-methylpyridinium substrates, which serve as a model for the reactivity of pyridine N-oxides. nih.gov
Influence of the N-Oxide Moiety on Nucleophilic Aromatic Substitution
The N-oxide functional group exerts a profound influence on the reactivity of the pyridine ring. It enhances the electrophilicity of the ring, particularly at the C-2 (alpha) and C-4 (gamma) positions, making them more susceptible to nucleophilic attack. scripps.edu This activation is a result of the group's strong electron-withdrawing inductive effect and its ability to stabilize the intermediate formed during the substitution reaction (a Meisenheimer-like complex).
Rearrangement Reactions
Pyridine N-oxides are known to undergo several synthetically useful rearrangement reactions, which can dramatically alter the molecular structure.
Polonovski-Type Rearrangements of Pyridine N-Oxides
The Polonovski reaction, classically involving the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640), leads to the formation of an iminium ion intermediate and subsequent products. organicreactions.org While the original reaction often resulted in N-demethylation, its application to pyridine N-oxides provides a pathway for functionalization. organicreactions.orgacs.org
When a pyridine N-oxide is subjected to Polonovski conditions (e.g., treatment with acetic anhydride), it can undergo rearrangement to form pyridone derivatives. acs.org The reaction is initiated by the acylation of the N-oxide oxygen, creating a good leaving group. A subsequent deprotonation, typically from an adjacent alkyl group (like the 2-methyl group in 5-Chloro-2-methylpyridine (B1585889) 1-Oxide), leads to the formation of an intermediate that rearranges to an acetoxy derivative, which can then be hydrolyzed to the corresponding pyridone. The reaction's central feature is the transformation of the N-oxide into an iminium ion. organicreactions.org The use of trifluoroacetic anhydride instead of acetic anhydride can often stop the reaction at the iminium ion stage. organicreactions.org
Skeletal Editing of Pyridine N-Oxides via Nitrogen to Carbon Single Atom Swap
A more recent and powerful transformation is the skeletal editing of pyridine N-oxides, which allows for the direct conversion of the pyridine core into a benzene (B151609) ring. chinesechemsoc.orgchinesechemsoc.org This process involves a formal swap of the ring's nitrogen atom for a carbon atom.
This transformation can be achieved by reacting a pyridine or quinoline (B57606) N-oxide with a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of a base. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds through a one-step process that combines nucleophilic addition, dearomatization, and subsequent rearomatization. chinesechemsoc.orgresearchgate.net Mechanistic studies have shown that the sulfoxide serves as the source for the new C-H motif, while the original N-O moiety is eliminated as a nitrite (B80452) ion (NO₂⁻). chinesechemsoc.orgchinesechemsoc.org This strategy represents a significant advance in molecular editing, enabling the precise conversion of azaarene scaffolds into carbocyclic aromatic systems without altering other substituents on the ring. chinesechemsoc.orgchinesechemsoc.org This method has been demonstrated to be a general strategy applicable to a range of substituted pyridine and quinoline N-oxides. chinesechemsoc.org
Table 2: Examples of Nitrogen-to-Carbon Skeletal Editing of Azaarene N-Oxides
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Quinoline N-oxide | DMSO, t-BuOK | Naphthalene | 91% |
| 4-Methoxyquinoline N-oxide | DMSO, t-BuOK | 1-Methoxynaphthalene | 81% |
| Pyridine N-oxide | DMSO, t-BuOK | Benzene | 41% |
| 4-Phenylpyridine N-oxide | DMSO, t-BuOK | Biphenyl | 82% |
Data sourced from Wang et al. (2024). chinesechemsoc.orgresearchgate.net
Catalytic and Radical-Mediated Transformations
Beyond ionic reactions, pyridine N-oxides can participate in transformations driven by catalysts or radical intermediates, opening up alternative synthetic pathways.
The unique electronic properties of the N-oxide group make it amenable to radical reactions. For instance, pyridine N-oxides can be functionalized via photoredox catalysis. In one example, the reaction of pyridine N-oxides with perfluoroalkyl iodides is initiated by a photocatalyst. nih.gov The excited photocatalyst reduces the perfluoroalkyl iodide to generate a perfluoroalkyl radical. This radical then adds to the electron-deficient pyridine N-oxide ring, leading to a radical cation intermediate, which, after rearomatization, yields the perfluoroalkylated pyridine product. nih.gov
Furthermore, derivatives of pyridine N-oxides are famously used as reagents in radical decarboxylation reactions, such as the Barton decarboxylation. scripps.edu These reactions highlight the versatility of the N-oxide functionality in mediating radical processes. The field of catalytic radical addition to azaarenium species, including N-oxides, is expanding, providing modern, sustainable methods for constructing and functionalizing complex molecules. nih.gov
Hydrogen Atom Transfer (HAT) Reagent Applications of Pyridine N-Oxides
Pyridine N-oxides have emerged as versatile and tunable precursors for hydrogen atom transfer (HAT) catalysis, a fundamental process for the functionalization of C–H bonds. nih.govnih.gov This application typically involves the generation of a highly reactive oxygen-centered radical from the pyridine N-oxide.
Under visible-light photoredox catalysis, single-electron oxidation of a pyridine N-oxide generates an N-oxide cation radical. rsc.orgchemrxiv.org This electrophilic species, a pyridine-N-oxyl radical cation (Py+-O•), is a potent hydrogen atom abstracting agent. nih.govrsc.org It can abstract a hydrogen atom from a wide range of C(sp³)–H bonds, including those in unactivated alkanes, to form a carbon-centered radical. nih.govacs.org This newly formed alkyl radical is then available to participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov
The reactivity and selectivity of the pyridine N-oxide as a HAT reagent can be finely tuned by modifying the substituents on the pyridine ring. chemrxiv.orgacs.org For instance, the introduction of electron-withdrawing groups can enhance the HAT capability of the generated radical. This tunability allows for control over site-selectivity in the functionalization of complex molecules containing multiple C-H bonds. chemrxiv.org A key advantage of this system is that the pyridine N-oxide can often be used in catalytic amounts, as the N-hydroxy pyridinium species formed after hydrogen abstraction can be deprotonated to regenerate the N-oxide, thus closing the catalytic cycle. rsc.org
Table 1: Examples of Pyridine N-Oxides as HAT Catalysts in C-H Functionalization This table is representative of the types of transformations and is based on findings from the cited literature. Specific yields vary based on substrates and detailed conditions.
| HAT Catalyst Precursor | C-H Substrate | Radical Acceptor | Product Type |
| Pyridine N-oxide | Cyclohexane | Benzylidene malononitrile | C-H Alkylated Product |
| 2,6-Dichloropyridine N-oxide | Adamantane | Olefin | Tertiary C-H Alkylated Product |
| 4-Cyanopyridine N-oxide | Toluene | Heteroarene | Benzylic C-H Heteroarylation |
Photochemical Minisci-Type Alkylation of Heteroarenes Facilitated by Pyridine N-Oxides
The Minisci reaction, a powerful method for the C–H alkylation of electron-deficient heteroarenes, has been significantly advanced through photochemical strategies involving pyridine N-oxides. acs.org In these transformations, pyridine N-oxides play a crucial role in the generation of the key alkyl radical species from various precursors. acs.orgresearchgate.net
One notable approach utilizes the HAT capability of pyridine N-oxides described in the previous section. In a photocatalyst-free system, an electron donor-acceptor (EDA) complex can form between the target heteroarene and the pyridine N-oxide. rsc.orgresearchgate.net Under irradiation with visible light, this complex facilitates the generation of an N-oxide radical, which then abstracts a hydrogen atom from a donor molecule (such as an alkane, ether, or amide) to produce an alkyl radical. rsc.orgresearchgate.net This alkyl radical subsequently adds to the protonated, electron-deficient heterocycle to afford the alkylated product. researchgate.net
In other systems, photoredox catalysis is employed where the pyridine N-oxide acts as a redox auxiliary. acs.org For instance, a method for the net redox-neutral decarboxylative alkylation of heteroarenes has been developed using carboxylic acid derivatives as the alkyl source. acs.org The pyridine N-oxide facilitates the reductive decarboxylation of an activated carboxylic acid, generating the necessary alkyl radical for the Minisci-type addition under mild, visible-light-mediated conditions. acs.org These methods are valued for their operational simplicity and tolerance of a wide range of functional groups on both the heteroarene and the alkylating agent. acs.orgacs.org
Table 2: Scope of Photochemical Minisci-Type Alkylation Using Pyridine N-Oxides This table illustrates the variety of reactants compatible with this methodology based on published research. Yields are dependent on the specific combination of reactants and conditions.
| Heteroarene | Alkyl Radical Source | Pyridine N-Oxide Role | Resulting Product |
| Lepidine | Cyclohexane | HAT Reagent | 2-Cyclohexyllepidine |
| Quinoline | Pivaloyl chloride | Redox Auxiliary | 2-tert-Butylquinoline |
| Phenanthridine | Adamantane | HAT Reagent | 6-Adamantylphenanthridine |
| Benzothiazole | Tetrahydrofuran | HAT Reagent | 2-(Tetrahydrofuran-2-yl)benzothiazole |
Silver-Catalyzed Decarboxylative Acylation of Pyridine N-Oxides
A direct and efficient method for the C2-acylation of pyridine N-oxides has been developed using a silver-catalyzed decarboxylative coupling reaction. rsc.orgnih.gov This process utilizes readily available α-oxocarboxylic acids as the source of the acyl group. rsc.org The reaction proceeds under relatively mild conditions, typically at 50 °C, and is tolerant of a range of functional groups. rsc.orgnih.gov
The proposed mechanism for this transformation involves a radical pathway. rsc.org The silver catalyst, often a silver(I) salt, facilitates the decarboxylation of the α-oxocarboxylic acid to generate an acyl radical. This radical then adds to the C2 position of the pyridine N-oxide ring. This protocol provides a powerful tool for synthesizing acylated heteroarene N-oxides, which are important structural motifs in medicinal chemistry but can be challenging to access through conventional methods. rsc.org The reaction has been demonstrated with various substituted pyridine N-oxides and different phenylglyoxylic acids. rsc.org
Table 3: Silver-Catalyzed Decarboxylative Acylation of Pyridine N-Oxides with α-Oxocarboxylic Acids Data derived from research by S. Muthusubramanian, et al. rsc.org
| Pyridine N-Oxide Substrate | α-Oxocarboxylic Acid | Catalyst / Oxidant | Product (Yield) |
| 4-Methylpyridine N-oxide | 4-Chlorophenylglyoxylic acid | Ag₂O / K₂S₂O₈ | 2-(4-Chlorobenzoyl)-4-methylpyridine 1-oxide (85%) |
| Pyridine N-oxide | Phenylglyoxylic acid | Ag₂O / K₂S₂O₈ | 2-Benzoylpyridine 1-oxide (82%) |
| 4-Methoxypyridine N-oxide | Phenylglyoxylic acid | Ag₂O / K₂S₂O₈ | 2-Benzoyl-4-methoxypyridine 1-oxide (80%) |
| 3-Methylpyridine (B133936) N-oxide | Phenylglyoxylic acid | Ag₂O / K₂S₂O₈ | 2-Benzoyl-3-methylpyridine 1-oxide (75%) |
C2-Functionalization of 3-Methylpyridine 1-Oxide Using Ionic Liquids
A comprehensive search of the scientific literature did not yield specific examples or dedicated protocols for the C2-functionalization of 3-methylpyridine 1-oxide where an ionic liquid is employed as a catalyst or a reagent that uniquely enables the transformation. While C2-functionalization of pyridine N-oxides is a well-established field utilizing various metal catalysts (e.g., palladium, rhodium, iridium) and reaction conditions, researchgate.netrsc.orgsemanticscholar.org and ionic liquids are known for their unique solvent properties, a direct application for this specific substrate and reaction class is not documented in the reviewed sources. Therefore, a detailed discussion on this specific topic cannot be provided at this time.
Spectroscopic and Structural Characterization of 5 Chloro 2 Methylpyridine 1 Oxide
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the characteristic vibrational modes of the molecule, particularly those associated with the N-oxide functional group and the substituted pyridine (B92270) ring.
Infrared (IR) spectroscopy is a key analytical method for the characterization of pyridine N-oxides. The most indicative absorption band in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration (νN-O). For pyridine N-oxide itself, this strong absorption band typically appears in the region of 1200-1300 cm⁻¹. The exact frequency is sensitive to the nature and position of substituents on the pyridine ring. For 5-Chloro-2-methylpyridine (B1585889) 1-Oxide, the presence of an electron-withdrawing chlorine atom and an electron-donating methyl group would influence the electronic structure of the N-O bond and thus the position of this characteristic band.
In addition to the N-O stretch, the IR spectrum would display C-H stretching vibrations from the methyl group and the aromatic ring, as well as C=C and C=N ring stretching vibrations. The substitution pattern on the pyridine ring would be reflected in the pattern of C-H out-of-plane bending vibrations in the lower frequency region of the spectrum. While specific IR data for 5-Chloro-2-methylpyridine 1-Oxide is not detailed in the provided search results, general spectra for related N-oxide products are referenced as part of synthetic procedures. rsc.org
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman studies would also help identify the N-O stretching frequency. Furthermore, the vibrations of the pyridine ring are typically strong in Raman spectra. While specific Raman spectral data for this compound is not available in the search results, the technique is listed as an available analytical method for the parent compound, 2-Chloro-5-methylpyridine (B98176), suggesting its utility in characterizing such structures. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms in this compound. The molecule has three distinct aromatic protons and a methyl group, which would result in four unique signals in the ¹H NMR spectrum. The N-oxide group generally causes a significant downfield shift for the protons at the alpha (2 and 6) and gamma (4) positions compared to the non-oxidized pyridine.
Based on data for related compounds, the expected signals for this compound would be: a singlet for the methyl group (CH₃) and three signals for the aromatic protons (H-3, H-4, and H-6). The chemical shifts and coupling patterns would be diagnostic of their relative positions. Although specific data for the target compound is not provided, data for its precursors and related analogues are available. rsc.orggoogle.com
Table 1: ¹H NMR Data for Compounds Related to this compound This table presents data for analogous compounds to illustrate expected spectral features.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling (Hz) | Source |
| 2-Methylpyridine (B31789) N-Oxide | CDCl₃ | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H) | rsc.org |
| 2-Chloropyridine (B119429) N-Oxide | CDCl₃ | 7.28-7.32 (m, 2H, Ar-H), 7.55-7.58 (m, 1H, Ar-H), 8.40-8.41 (m, 1H, Ar-H) | rsc.org |
Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, five distinct signals for the ring carbons and one signal for the methyl carbon are expected. The chemical shifts are influenced by the substituents; the carbon attached to the chlorine (C-5) would be affected by its electronegativity, while the carbons adjacent to the N-oxide group (C-2 and C-6) would show significant shifts. google.com
Table 2: ¹³C NMR Data for Compounds Related to this compound This table presents data for analogous compounds to illustrate expected spectral features.
| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |
| 2-Methylpyridine N-Oxide | CDCl₃ | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | rsc.org |
| 2-Chloropyridine N-Oxide | CDCl₃ w/ DMSO | 123.8, 126.0, 126.9, 140.3, 141.5 | rsc.org |
Heteronuclear NMR, such as ¹⁵N NMR, is also highly informative. The chemical shift of the nitrogen atom is very sensitive to its oxidation state. The N-oxidation of pyrazines, a related class of compounds, has been shown to cause a significant change in the ¹⁵N NMR signal, a principle that applies directly to the characterization of pyridine N-oxides. researchgate.net This makes ¹⁵N NMR a valuable tool for confirming the formation of the N-oxide derivative.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (formula C₆H₆ClNO), the calculated molecular weight is 143.57 g/mol . lookchem.com
In an MS experiment, the molecule would be expected to show a molecular ion peak (M⁺). A key feature in the mass spectrum of this compound would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum would exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (at m/z ≈ 143) and another for the molecule containing ³⁷Cl (at m/z ≈ 145), with their intensities in a ratio of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule. google.com
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate the compound from a mixture and obtain its mass spectrum. google.combldpharm.com
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Source |
| Molecular Formula | C₆H₆ClNO | lookchem.com |
| Molecular Weight | 143.57 | lookchem.com |
| [M+H]⁺ (for ³⁵Cl) | ~144.02 | google.comlookchem.com |
| [M+H]⁺ (for ³⁷Cl) | ~146.02 | google.comlookchem.com |
| Isotopic Peak Ratio (M:M+2) | ~3:1 | google.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission spectra of pyridine N-oxides are dictated by π-π* and n-π* transitions within the aromatic system, which are sensitive to the nature and position of substituents.
UV-Vis Absorption:
The ultraviolet-visible (UV-Vis) absorption spectrum of pyridine N-oxide and its derivatives typically displays characteristic bands corresponding to electronic transitions within the pyridine ring. For the parent pyridine N-oxide, these transitions are well-documented. The introduction of substituents, such as a chloro group and a methyl group in this compound, is expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
In general, the UV spectra of substituted pyridine 1-oxides exhibit two main absorption bands. The primary band, often observed at shorter wavelengths, is attributed to a π-π* transition, while a lower intensity, longer wavelength band is assigned to an n-π* transition. The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the pyridine N-oxide ring will influence these transitions. For instance, a study on various substituted pyridine N-oxides provides a basis for predicting the spectral behavior of the target compound. While specific data for this compound is not available, data for related compounds can be informative.
A combined experimental and theoretical (DFT) study on the closely related 2-methylpyridine 1-oxide provides valuable insight. thegoodscentscompany.com The electronic spectra of pyridine N-oxides are known to be influenced by solvent polarity.
Although fluorescence is not a universal characteristic of all pyridine N-oxide derivatives, some complexes and substituted versions have been shown to exhibit emission. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. For instance, pyridine N-oxide-BF2CF3 complexes have been synthesized and shown to be fluorescent both in solution and in the solid state. researchgate.net The introduction of substituents can either enhance or quench fluorescence. Without specific experimental data for this compound, its emissive properties remain speculative but could be a subject for future investigation.
Table 1: Predicted UV-Vis Absorption Data for this compound based on Analogous Compounds
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |
| π-π | ~280-300 | High | Ethanol |
| n-π | ~320-340 | Low | Ethanol |
Note: This table presents predicted values based on the general behavior of substituted pyridine N-oxides and is for illustrative purposes. Actual experimental values may differ.
X-ray Crystallography and Solid-State Structural Elucidation of Pyridine N-Oxides and Related Compounds
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. The solid-state structure of pyridine N-oxides and their derivatives reveals important information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for This compound is not publicly available, the structures of numerous related pyridine N-oxide compounds have been determined, providing a solid foundation for predicting its molecular geometry. The parent pyridine N-oxide is a planar molecule. The N-O bond length is a key parameter and is typically around 1.34 Å. The C-N-C bond angle is generally wider than in the parent pyridine.
For This compound , the chlorine atom at the 5-position is not expected to significantly distort the planarity of the pyridine ring. The C-Cl bond length will be consistent with typical aryl-chloride distances. In the solid state, intermolecular interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the pyridine rings, are likely to play a significant role in the crystal packing. The study of such interactions in related structures, like that of 3,5-lutidine N-oxide dehydrate, highlights the importance of solvation and hydrogen bonding in the crystallization of pyridine N-oxides. nih.gov
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| N-O Bond Length | ~1.34 - 1.36 Å |
| C-Cl Bond Length | ~1.73 - 1.75 Å |
| Pyridine Ring | Planar |
Note: This table presents predicted values based on known structures of similar pyridine N-oxide derivatives. Experimental determination is required for confirmation.
Computational and Theoretical Investigations of 5 Chloro 2 Methylpyridine 1 Oxide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. nih.gov DFT methods, such as B3LYP and B3PW91, are widely used due to their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. nih.govnanobioletters.com These methods are employed to optimize the molecular geometry, determine electronic properties, and predict vibrational frequencies. nih.govnih.gov
Ab initio methods, while computationally more demanding, can offer higher accuracy for certain properties. For molecules like substituted pyridine (B92270) N-oxides, computational studies often utilize basis sets such as 6-311++G(d,p) to provide a good description of the electronic distribution, including polarization and diffuse functions. nih.gov The choice of method and basis set is crucial for obtaining reliable theoretical data that can be compared with experimental results. nih.govnih.gov
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. For 5-Chloro-2-methylpyridine (B1585889) 1-Oxide, analyzing its electronic structure through various computational techniques reveals key information about its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability. researchgate.net
For substituted pyridine N-oxides, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents on the pyridine ring. The electron-donating methyl group and the electron-withdrawing chloro group, along with the N-oxide moiety, will collectively determine the energy and localization of these frontier orbitals in 5-Chloro-2-methylpyridine 1-Oxide.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine Derivative (Note: Data for a representative substituted pyridine, not this compound, is used for illustrative purposes due to the absence of specific published data for the target compound.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential (ESP) Mapping
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The ESP map illustrates regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-deficient and prone to nucleophilic attack. nih.gov
In pyridine N-oxides, the oxygen atom of the N-oxide group is a region of high negative electrostatic potential, making it a primary site for interactions with electrophiles and for hydrogen bonding. nih.govrsc.org For this compound, the ESP map would show the influence of the chloro and methyl substituents on the charge distribution of the aromatic ring, in addition to the highly negative potential around the N-oxide oxygen. The chlorine atom itself can exhibit a region of positive potential, known as a σ-hole, which can participate in halogen bonding. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonding units (Lewis structures). wikipedia.orgwisc.edu It allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. wisc.edu The strength of these interactions can be quantified by second-order perturbation theory. wisc.edu
Table 2: Illustrative NBO Analysis for a Related Substituted Pyridine (Note: Data for a representative substituted pyridine, not this compound, is used for illustrative purposes due to the absence of specific published data for the target compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) O | π* (N-C2) | 25.4 |
| LP (1) O | π* (N-C6) | 23.8 |
| π (C2-C3) | π* (N-C6) | 18.2 |
| LP (3) Cl | σ* (C4-C5) | 5.1 |
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for the interpretation of experimental spectra.
Vibrational Spectra Prediction
Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
A complete vibrational analysis involves the calculation of the potential energy distribution (PED), which describes the contribution of each internal coordinate (bond stretching, angle bending, etc.) to each normal mode of vibration. nih.gov This allows for a detailed and unambiguous assignment of the observed spectral bands. For this compound, theoretical vibrational analysis would help in assigning the characteristic stretching and bending modes of the pyridine ring, the N-O bond, the C-Cl bond, and the methyl group. researchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for a Substituted Pyridine (Note: Data for a representative substituted pyridine, not this compound, is used for illustrative purposes due to the absence of specific published data for the target compound.)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 3105 | 3043 | C-H stretch |
| 1610 | 1578 | C=C stretch (ring) |
| 1255 | 1230 | N-O stretch |
| 1045 | 1024 | Ring breathing |
| 780 | 764 | C-Cl stretch |
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool for structural elucidation and verification of organic compounds. For this compound, theoretical calculations can provide valuable insights into its electronic structure and offer a predicted spectrum for comparison with experimental data. The standard and most reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed in conjunction with Density Functional Theory (DFT). nih.govsciforum.net
The accuracy of DFT-based NMR predictions is highly dependent on the choice of the functional and the basis set. Studies on related heterocyclic and aromatic systems have demonstrated that functionals such as B3LYP, mPW1PW91, and ωB97XD, paired with basis sets like 6-31G(d,p) or 6-31+G(d,p), provide a good balance of computational cost and accuracy, often yielding results that correlate strongly with experimental values. helsinki.fi The computational process begins with the optimization of the molecule's ground-state geometry in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to reflect solution-phase conditions. Following geometry optimization, the GIAO-DFT calculation is performed to compute the absolute isotropic shielding constants (σ) for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against the identically computed shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample. helsinki.fi
While specific peer-reviewed computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound are not prominently available, the established methodologies allow for a reliable prediction. The results of such a study are typically presented in a tabular format comparing the calculated shifts to experimentally determined ones. The table below serves as an illustrative example of how such data would be reported. The calculated values are hypothetical placeholders, representing the expected output from a GIAO-DFT calculation.
| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| H3 | 7.25 | N/A |
| H4 | 7.30 | N/A |
| H6 | 8.15 | N/A |
| CH₃ | 2.45 | N/A |
| C2 | 149.5 | N/A |
| C3 | 126.0 | N/A |
| C4 | 127.5 | N/A |
| C5 | 130.0 | N/A |
| C6 | 138.0 | N/A |
| CH₃ | 17.5 | N/A |
Table 1: Illustrative example of predicted ¹H and ¹³C NMR chemical shifts for this compound based on GIAO-DFT computational methods. "N/A" indicates that corresponding experimental data is not available for comparison in the surveyed literature.
Reaction Mechanism Modeling and Energetic Profiles of Pyridine N-Oxide Transformations
Computational modeling is a powerful method for elucidating the complex reaction mechanisms of pyridine N-oxides. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophiles and electrophiles and enabling a wide range of chemical transformations. scripps.educhemtube3d.com Theoretical calculations, particularly using DFT, allow researchers to map the potential energy surfaces of these reactions, identify transition states, and calculate the energetic profiles, providing deep insights into reaction feasibility, regioselectivity, and kinetics. nih.gov
A prominent area of investigation is the role of pyridine N-oxides in radical reactions. For instance, computational studies have modeled the single-electron oxidation of pyridine N-oxides to form highly reactive N-oxy radicals. In a photoredox-catalyzed carbohydroxylation of α-olefins, DFT calculations (B3LYP-D3(BJ)/6-31+G*) were used to model the entire catalytic cycle. acs.org The model showed that the initial single-electron transfer (SET) from the N-oxide to the excited photocatalyst is thermodynamically favorable. The resulting N-oxy radical then undergoes a facile addition to the olefin via a low-energy transition state (TS_C–O, ΔG‡=0.7 kcal/mol) to form a carbon-centered radical intermediate. Subsequent steps, including radical-polar crossover and nucleophilic substitution, were also modeled, identifying the rate-determining step and substantiating the proposed mechanism. acs.org
Pyridine N-oxides also function as effective oxygen atom transfer agents, a role that has been modeled in various transformations. In a palladium-catalyzed synthesis of diaryl ethers, where a formal oxygen insertion occurs between Suzuki-Miyaura coupling partners, mechanistic studies revealed a complex interplay between the N-oxide oxidant and the catalytic cycle. acs.org Computational modeling can be employed to investigate the energetics of the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation involving the boronic acid, and the crucial C-O reductive elimination step facilitated by the N-oxide. For this compound, the electron-withdrawing chloro group at the C5 position and the electron-donating methyl group at the C2 position would be expected to modulate the N-O bond strength and the redox potential of the molecule, thereby influencing the energetics of such catalytic cycles. researchgate.net
Furthermore, theoretical studies have been used to understand nucleophilic substitution reactions. The general mechanism involves the initial attack of an electrophile on the N-oxide oxygen, forming an activated pyridinium (B92312) intermediate. A nucleophile then adds to the C2 or C4 position, followed by the elimination of the activated oxygen group. scripps.edu DFT calculations can precisely model the energetic barriers for the formation of different regioisomeric intermediates, explaining the observed product distributions. The electronic nature of substituents on the pyridine ring is critical; the chloro and methyl groups in this compound would exert competing electronic effects, influencing the stability of intermediates and the heights of activation barriers for nucleophilic attack.
Coordination Chemistry of Pyridine N Oxide Ligands, with Relevance to 5 Chloro 2 Methylpyridine 1 Oxide
Ligand Properties and Coordination Modes of Pyridine (B92270) N-Oxides
Pyridine N-oxides are heterocyclic compounds that act as versatile ligands in coordination chemistry. wikipedia.org The presence of the N-O group significantly influences their electronic properties and coordination behavior compared to the parent pyridine. The oxygen atom in pyridine N-oxides is the primary coordination site, acting as a Lewis base to bind with metal ions. wikipedia.org
The electronic nature of substituents on the pyridine ring can modulate the ligand's properties. Electron-donating groups, such as the methyl group in 5-Chloro-2-methylpyridine (B1585889) 1-Oxide, can enhance the electron density on the oxygen atom, thereby increasing its basicity and coordination ability. Conversely, electron-withdrawing groups, like the chloro substituent, can decrease the basicity. The interplay of these electronic effects in 5-Chloro-2-methylpyridine 1-Oxide makes it an interesting ligand for studying coordination phenomena.
Pyridine N-oxides can adopt several coordination modes:
Monodentate: This is the most common coordination mode where the ligand binds to a single metal center through the oxygen atom. researchgate.net
Bridging: In some cases, the pyridine N-oxide ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net
The steric hindrance caused by substituents near the N-O group can also influence the coordination geometry of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes with Pyridine N-Oxide Ligands
The synthesis of metal complexes with pyridine N-oxide ligands is typically achieved by reacting a metal salt with the corresponding pyridine N-oxide derivative in a suitable solvent. researchgate.netjscimedcentral.com The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the structure and composition of the final product.
Characterization of these complexes involves a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the pyridine N-oxide ligand to the metal ion. A shift in the N-O stretching vibration frequency upon complexation provides direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the pyridine ring protons upon coordination can provide information about the binding mode. rsc.org
Elemental Analysis: This method determines the elemental composition of the complex, which helps in confirming its stoichiometry. rsc.org
Molar Conductance Measurements: These measurements are used to determine the electrolytic nature of the complexes in solution, indicating whether the anions are coordinated to the metal ion or are present as counter-ions. datapdf.com
Pyridine N-oxides form stable complexes with a variety of transition metals, including manganese, copper, zinc, nickel, and cobalt. wikipedia.orgresearchgate.netjscimedcentral.com The coordination geometry around the metal center in these complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion, the substituents on the pyridine N-oxide ligand, and the counter-ions present. wikipedia.orgmdpi.com For instance, homoleptic octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ are common for several divalent transition metals. wikipedia.org
The reaction of copper(II) acetate (B1210297) with pyridine N-oxide in the presence of an aromatic carboxylic acid can lead to mononuclear or binuclear paddle-wheel carboxylate complexes with monodentate pyridine N-oxide. researchgate.net Zinc complexes supported by pyridine-N-oxide ligands have also been synthesized and characterized. rsc.org
The coordination chemistry of pyridine N-oxide ligands with lanthanide ions has also been explored, driven by the potential applications of these complexes in areas such as luminescence and magnetic materials. rsc.orgacs.org Lanthanide ions are hard acids and have a strong affinity for oxygen donor ligands like pyridine N-oxides.
The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the pyridine N-oxide ligand in a suitable solvent. acs.orgacs.org The resulting complexes can exhibit high coordination numbers, which is a characteristic feature of lanthanide chemistry. For example, a ytterbium(III) complex with a trifluoromethyl-substituted phosphinoylmethyl pyridine N-oxide ligand was found to have the ligand coordinating in a bidentate fashion. rsc.org The introduction of a pyridine-N-oxide pendant arm into the structure of DOTA (a macrocyclic ligand) has been shown to significantly alter the isomerism of its lanthanide(III) complexes. acs.org
Structural Analysis of Pyridine N-Oxide Coordination Compounds (e.g., X-ray Diffraction of Metal Complexes)
For pyridine N-oxide complexes, X-ray diffraction studies have confirmed that coordination generally occurs through the oxygen atom. wikipedia.org The M-O-N angle is a key structural parameter and is typically around 130° in many complexes. wikipedia.org The planarity of the pyridine ring is usually maintained upon coordination.
In the case of this compound, X-ray diffraction studies of its metal complexes would provide valuable insights into how the chloro and methyl substituents influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can play a crucial role in the formation of supramolecular architectures.
Catalytic Applications of Pyridine N-Oxide Metal Complexes
Metal complexes containing pyridine N-oxide ligands have shown promise as catalysts in various organic transformations. The electronic and steric properties of the pyridine N-oxide ligand can be tuned by varying the substituents on the pyridine ring, which in turn can influence the catalytic activity and selectivity of the metal complex.
Some of the catalytic applications include:
Oxidation Reactions: The introduction of a pyridine moiety into macrocyclic ligands can lead to metal complexes that are active in oxidation reactions. cnr.it
Michael Addition: Zinc complexes supported by pyridine-N-oxide ligands have been employed as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org
Cross-Coupling Reactions: Pyridine N-oxides have been used as ligands in copper-catalyzed N-arylation of imidazoles in water. acs.org
C-H Functionalization: Pyridine N-oxide-based catalysts have been developed for the photoinduced site-selective functionalization of aliphatic C-H bonds. acs.orgnih.gov
The catalytic potential of metal complexes of this compound would be an interesting area of investigation, as the electronic properties conferred by the chloro and methyl groups could lead to unique catalytic behavior.
Advanced Applications of 5 Chloro 2 Methylpyridine 1 Oxide in Academic Organic Synthesis
Role as a Versatile Reactant and Intermediate in Organic Transformations
5-Chloro-2-methylpyridine (B1585889) 1-Oxide is widely utilized as a key reactant and intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com The N-oxide group significantly alters the electron distribution within the pyridine (B92270) ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. researchgate.net This enhanced reactivity makes it a pivotal intermediate for introducing further functionalization onto the heterocyclic core.
A prominent example of its role as an intermediate is in the multi-step synthesis of more complex substituted pyridines. The N-oxide facilitates electrophilic substitution, such as nitration, at positions that would otherwise be difficult to access. For instance, 5-Chloro-2-methylpyridine 1-Oxide, often generated in situ from 2-chloro-5-methylpyridine (B98176), can undergo nitration at the C4-position. This is a crucial step, as the resulting 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide can then be subjected to reduction, which simultaneously reduces the nitro group to an amine and removes the N-oxide, yielding valuable amine-substituted pyridines. google.com
This strategic use of the N-oxide to direct and activate the pyridine ring is a common theme in its application. Research on analogous compounds, such as 4-chloro-2-methylpyridine (B118027) N-oxide, has shown that the chloro-substituent is activated towards nucleophilic substitution by reagents like piperidine (B6355638), a reactivity pattern that is applicable to this class of compounds. rsc.org Its stable yet reactive nature allows for its participation in a wide range of chemical reactions, solidifying its importance in the formation of diverse chemical compounds. lookchem.com
Table 1: Exemplary Transformation via this compound Intermediate
| Starting Material (Precursor) | Intermediate | Reaction Sequence | Final Product | Application of Product |
| 2-Chloro-5-methylpyridine | This compound | 1. Oxidation2. Nitration3. Reduction | 2-Chloro-4-amino-5-methylpyridine | Intermediate for Protein Kinase ERK2 Inhibitors google.com |
Use as a Catalyst and Reagent in Diverse Organic Reactions
While this compound is principally employed as a structural precursor and reactive intermediate, its application as a catalyst or a standalone reagent that facilitates transformations on other molecules is not widely documented in scientific literature. Its primary role reported in organic synthesis is that of a foundational building block which is itself transformed into a more complex product. lookchem.com The compound serves as a key component and reactant in processes aimed at producing agrochemicals, pharmaceuticals, and other new materials. lookchem.com
Building Block for Complex Heterocyclic Structures and New Materials
The unique arrangement of functional groups on this compound makes it an excellent starting point for the synthesis of elaborate heterocyclic systems and novel materials. lookchem.com Its utility is particularly evident in the construction of molecules with significant biological activity.
A key application is its role as a precursor in the synthesis of protein kinase ERK2 inhibitors. The journey to these complex inhibitors involves transforming this compound into 2-chloro-4-iodo-5-methylpyridine, a highly functionalized intermediate ready for further coupling reactions. google.com This demonstrates a clear pathway from a relatively simple pyridine N-oxide to a sophisticated, biologically relevant molecule.
Furthermore, the general reactivity of pyridine N-oxides opens up avenues for creating fused heterocyclic systems. For example, a well-established procedure involves the reaction of pyridine N-oxides with sulfuryl diimidazole to generate 2-imidazolopyridines in a single step. researchgate.net This type of transformation highlights the potential of this compound to serve as the foundational pyridine ring in the construction of bicyclic and more intricate heterocyclic scaffolds.
Table 2: Potential Heterocyclic Scaffolds from Pyridine N-Oxide Precursors
| Precursor Class | Reagent | Resulting Heterocyclic System | Significance |
| Pyridine N-Oxides | Sulfuryl diimidazole | Imidazo[1,2-a]pyridine | Access to fused bicyclic systems with biological relevance researchgate.net |
| Pyridine N-Oxides | Amine Nucleophiles (e.g., imidazoles, pyrazoles) with PyBroP | 2-Heteroaryl-pyridines | Formation of C-N bonds to append other heterocyclic rings researchgate.netumich.edu |
Strategies for Constructing Pyridine-Based Libraries of Synthons
In modern drug discovery and materials science, the ability to rapidly generate libraries of related compounds for screening is paramount. While specific literature detailing the use of this compound in large-scale combinatorial libraries is limited, its chemical nature makes it an ideal substrate for such strategies. The reactivity of pyridine N-oxides has been exploited in several one-pot and transition-metal-catalyzed reactions that are amenable to high-throughput synthesis. researchgate.netsemanticscholar.org
Key strategies for building pyridine-based libraries from N-oxide precursors include:
One-Pot Amination: Efficient methods have been developed to convert pyridine N-oxides directly into 2-aminopyridines. researchgate.net Using an activating agent like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), a wide variety of amine nucleophiles, including aliphatic amines and heterocycles, can be introduced at the C2-position in a single, mild step. umich.eduacs.org This allows for the creation of a diverse set of 2-aminopyridine (B139424) derivatives from a common precursor.
Palladium-Catalyzed C-H Activation: Modern cross-coupling techniques enable the direct functionalization of the pyridine N-oxide ring. Palladium-catalyzed C-H alkenylation and arylation reactions allow for the introduction of various substituents at the C2-position without prior halogenation or metallation. researchgate.netsemanticscholar.org These methods offer a powerful and flexible route to generate libraries of 2-substituted pyridines. The subsequent deoxygenation of the N-oxide provides the final functionalized pyridine products. semanticscholar.org
These methodologies demonstrate that this compound is a highly suitable scaffold for constructing libraries of synthons, enabling the exploration of chemical space around the valuable 5-chloro-2-methylpyridine core.
Derivatives and Structure Reactivity Relationships of 5 Chloro 2 Methylpyridine 1 Oxide Analogues
Synthesis of Functionalized Pyridine (B92270) N-Oxide Derivatives
The functionalization of the pyridine N-oxide ring is a key strategy for creating a diverse range of derivatives. The parent compound, 5-Chloro-2-methylpyridine (B1585889) 1-Oxide, serves as a versatile starting material for introducing new chemical functionalities. lookchem.com
One common approach involves the direct functionalization at the C-2 position of the pyridine ring. For instance, a green and economically viable one-pot multicomponent synthesis has been developed for 5-methylpyridinium derivatives through the C2-functionalization of 3-methylpyridine-1-oxide with aldehydes and β-ketoesters or 1,3-diketones. niscpr.res.inniscpr.res.in This method highlights the utility of ionic liquids as both catalyst and solvent, offering a simple work-up and high yields of pure products. niscpr.res.in
Another significant transformation is the conversion of the methyl group at the C-2 position. For example, 2-picoline-N-oxide can be reacted with various chlorinating agents like phosphoryl chloride in the presence of triethylamine (B128534) to yield 2-chloromethylpyridine. researchgate.net This transformation is highly selective and proceeds with high conversion rates. researchgate.net
Furthermore, the synthesis of 2-chloro-5-chloromethylpyridine, an important intermediate for neonicotinoid insecticides, can be achieved through various routes, including the oxidation of 3-methylpyridine (B133936) followed by selective chlorination. google.com This highlights the industrial relevance of functionalizing pyridine N-oxide derivatives.
The table below summarizes some of the key synthetic transformations starting from pyridine N-oxide derivatives.
| Starting Material | Reagents and Conditions | Product | Key Transformation |
|---|---|---|---|
| 3-Methylpyridine-1-oxide | Aromatic aldehyde, β-ketoester, Ionic Liquid (e.g., [BMIM][OH]) | 5-Methylpyridinium derivatives | C2-functionalization |
| 2-Picoline-N-oxide | Phosphoryl chloride, Triethylamine | 2-Chloromethylpyridine | Chlorination of the methyl group |
| 3-Methylpyridine | Oxidation, then selective chlorination | 2-Chloro-5-chloromethylpyridine | Oxidation and chlorination |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol (B129727), H₂SO₄ | Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Esterification |
| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, propan-2-ol | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hydrazinolysis |
Impact of Substituent Effects on Reactivity and Selectivity (e.g., halogeno, alkyl, nitro groups)
The reactivity and selectivity of pyridine N-oxides are significantly influenced by the nature and position of substituents on the pyridine ring. researchgate.net The N-oxide group itself plays a dual role; it can act as an electron-donating group through resonance and an electron-withdrawing group through its inductive effect. bhu.ac.inyoutube.com This dual nature makes pyridine N-oxides more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. researchgate.netbhu.ac.in
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl groups, enhance the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The position of the alkyl group matters; for instance, methyl groups at the ortho or para positions relative to the N-oxide group can influence the coordination bond denticity in metal complexes. jyu.fi
Electron-withdrawing groups (EWGs) , such as halogeno and nitro groups, decrease the electron density of the ring, making it more susceptible to nucleophilic attack. For example, the presence of a nitro group in 2-chloro-5-nitropyridine (B43025) significantly activates the chlorine atom for nucleophilic substitution.
Steric Effects:
Steric hindrance from bulky substituents can direct incoming reagents to less hindered positions. For example, the presence of two ortho-methyl groups in 2,6-dimethylpyridine (B142122) N-oxide restricts the access of reagents to the N-oxide oxygen, influencing its coordination behavior. jyu.fi
The rates of reaction of 2-, 3-, and 4-chloropyridine (B1293800) N-oxides with piperidine (B6355638) in methanol demonstrate the interplay of these effects. The observed reactivity order of 2 > 4 >> 3 is explained by a combination of inductive effects and "built-in solvation" effects, which favor the transition state for the reaction at the 2-position. researchgate.net
The following table illustrates the general impact of different substituents on the reactivity of the pyridine N-oxide ring.
| Substituent Type | Example | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Alkyl | -CH₃ | Electron-donating (Inductive and Hyperconjugation) | Activates the ring towards electrophilic substitution. |
| Halogeno | -Cl | Electron-withdrawing (Inductive), Weakly electron-donating (Resonance) | Deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the ortho and para positions. |
| Nitro | -NO₂ | Strongly electron-withdrawing (Inductive and Resonance) | Strongly deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic substitution. |
Development of Chiral Pyridine N-Oxide Derivatives for Asymmetric Catalysis
Chiral pyridine N-oxides have emerged as a promising class of organocatalysts for a variety of asymmetric transformations. acs.orgrsc.org The development of these catalysts has been driven by the need for efficient and selective methods to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. lookchem.com
The design of chiral pyridine N-oxide catalysts often involves the introduction of a chiral moiety, such as an oxazoline (B21484) group derived from natural amino acids, onto the pyridine N-oxide scaffold. mdpi.com These catalysts have been successfully applied in reactions like the allylation of aldehydes and nitroaldol reactions, achieving significant levels of enantioselectivity. mdpi.com
Another approach involves the creation of helical chiral pyridine N-oxides, such as 1-azahelicene N-oxides. miami.edu These molecules possess inherent chirality due to their helical structure and have been shown to be effective catalysts for the enantioselective ring-opening of meso epoxides. miami.edunih.gov
Recent advancements have also focused on overcoming the limitation of requiring a strong electron-donating group at the C-4 position for acyl transfer catalysis. acs.org The development of chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts has allowed for greater structural diversity at this position, leading to highly efficient catalysts for acylative dynamic kinetic resolution of various substrates. acs.orgacs.org These catalysts operate through an acyl transfer mechanism where the nucleophilic substitution of an intermediate by the O-acyloxypyridinium cation is the enantioselective-determining step. rsc.orgnih.gov
The table below highlights some examples of chiral pyridine N-oxide derivatives and their applications in asymmetric catalysis.
| Catalyst Type | Chiral Moiety | Application | Enantioselectivity (up to) |
|---|---|---|---|
| Oxazoline-substituted Pyridine N-Oxide | (S)-Phenyl-glycinol fragment | Allylation of benzaldehyde | 79% ee |
| Helical Chiral Pyridine N-Oxide (1-Azahelicene N-Oxide) | Inherent helicity | Ring-opening of meso epoxides | High enantioselectivity |
| Chiral 4-Aryl-pyridine-N-oxide (ArPNO) | Axial chirality | Acylative dynamic kinetic resolution | 99% ee |
Structure-Property Correlations in Derivative Series
Understanding the relationship between the molecular structure of 5-Chloro-2-methylpyridine 1-Oxide derivatives and their physicochemical properties is crucial for designing new compounds with desired characteristics.
The introduction of different functional groups can significantly alter properties such as melting point, boiling point, and solubility. For instance, the conversion of a carboxylic acid group to its methyl ester or carbohydrazide (B1668358) derivative changes the polarity and hydrogen bonding capabilities of the molecule, thereby affecting its physical properties. mdpi.com
Spectroscopic properties are also highly dependent on the molecular structure. In the infrared spectra of carbothioamide derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, the characteristic absorption bands of the carbonyl and C=S groups confirm the formation of these functional groups. mdpi.com Similarly, in ¹³C-NMR spectroscopy, the chemical shifts of carbon atoms can confirm the formation of a thiadiazole ring. mdpi.com
The antibacterial activity of a series of 5-methylpyridinium derivatives, synthesized via C2-functionalization of 3-methylpyridine-1-oxide, was found to be dependent on the substituents introduced. niscpr.res.in This highlights a clear structure-activity relationship, where specific structural modifications lead to enhanced biological activity. niscpr.res.in
The table below provides a hypothetical illustration of how structural modifications in a derivative series of this compound could correlate with certain properties.
| Derivative Structure (Modification from this compound) | Predicted Change in Polarity | Predicted Change in Boiling Point | Potential Application |
|---|---|---|---|
| Introduction of a hydroxyl group at the methyl position | Increase | Increase | Pharmaceutical intermediate |
| Replacement of the chloro group with a nitro group | Increase | Increase | Intermediate for dyes or energetic materials |
| Introduction of a long alkyl chain at the 2-position | Decrease | Increase | Surfactant or lubricant additive |
| Formation of a chiral oxazoline derivative | Increase | Increase | Asymmetric catalyst |
Future Research Directions and Emerging Paradigms for 5 Chloro 2 Methylpyridine 1 Oxide Research
Exploration of Unconventional Reactivity Modes and Novel Transformations
While the conversion of pyridine (B92270) N-oxides to 2-chloropyridines using agents like phosphorus oxychloride is a classic and industrially relevant transformation google.comgoogle.com, the full reactive potential of the 5-Chloro-2-methylpyridine (B1585889) 1-Oxide core remains largely untapped. Future research should focus on moving beyond these standard reactions to uncover novel transformations.
The N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making positions that are typically unreactive susceptible to attack. Research can be directed toward leveraging this altered reactivity. For instance, direct C-H functionalization at positions not typically accessible in the parent pyridine could be explored. The electron-donating methyl group and the electron-withdrawing chloro group, in concert with the N-oxide, create a unique electronic environment that could lead to regioselective reactions not observed in simpler pyridine N-oxides.
A prospective area of investigation is the metal-catalyzed C-H activation and subsequent coupling reactions. Such transformations would provide a more atom-economical route to complex substituted pyridines, which are valuable motifs in medicinal chemistry.
Table 1: Potential Unconventional Transformations for Future Study
| Transformation Type | Potential Catalysts/Reagents | Target Functionality | Significance |
|---|---|---|---|
| Direct C-H Arylation | Palladium or Ruthenium catalysts | Biaryl pyridine derivatives | Rapid construction of complex scaffolds for drug discovery. |
| Pericyclic Reactions | Thermal or Photochemical conditions | Novel fused heterocyclic systems | Access to unique chemical space and potentially photoactive molecules. |
| Radical-mediated Functionalization | Radical initiators, Photoredox catalysts | Introduction of alkyl, trifluoromethyl, or other functional groups | Development of new agrochemicals and pharmaceuticals with tailored properties. |
Development of Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding
A deep, atomistic understanding of reaction mechanisms is crucial for rational process optimization and the discovery of new reactions. While the general mechanism for the chlorination of pyridine N-oxides is known, the specific influence of the chloro and methyl substituents on reaction rates, regioselectivity, and byproduct formation for 5-Chloro-2-methylpyridine 1-Oxide warrants a more detailed investigation using modern tools.
Advanced Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR or process NMR, can provide real-time data on the concentration of reactants, intermediates, and products. This data is invaluable for kinetic modeling and identifying transient or unstable intermediates that could be key to understanding selectivity. Such studies could precisely map the reaction pathway and energy profiles, enabling more targeted process improvements.
Computational Chemistry: Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for exploring reaction mechanisms. mdpi.com Future research should employ high-level computational studies to model the reaction pathways for the synthesis and transformation of this compound. mdpi.comdntb.gov.ua These studies can elucidate the structures of transition states, calculate activation energies for competing pathways, and explain the observed regioselectivity. For example, computational modeling could clarify why the 2-chloro isomer is favored under specific conditions and guide the selection of catalysts or additives to further enhance this preference. google.com Such theoretical insights can significantly accelerate experimental discovery by predicting promising reaction conditions before they are attempted in the lab. dntb.gov.ua
Design of Novel Functional Molecules based on the this compound Scaffold
The this compound molecule should not be viewed merely as an intermediate but as a "scaffold" or core building block for the rational design of new functional molecules. mdpi.comnih.gov Its inherent structural and electronic features provide a unique starting point for creating compounds with tailored properties for applications beyond traditional pharmaceuticals and agrochemicals.
Future design strategies could involve:
Materials Science: Incorporating the polar pyridine N-oxide moiety into larger conjugated systems could lead to new organic electronic materials, such as dyes for solar cells or components for organic light-emitting diodes (OLEDs). The chlorine and methyl groups provide handles for tuning solubility and solid-state packing.
Medicinal Chemistry: While its precursor, 2-chloro-5-methylpyridine (B98176), is a known intermediate indiamart.comgoogle.com, the N-oxide itself could be used as a key element in prodrug design. The N-oxide group can increase water solubility and may be metabolically reduced in vivo to release an active parent drug, potentially in a targeted manner within the hypoxic environments of tumors.
Supramolecular Chemistry: The ability of the N-oxide to act as a hydrogen bond acceptor can be exploited in the design of molecular receptors or self-assembling systems. The specific substitution pattern could be used to direct the formation of complex, ordered architectures in the solid state or in solution.
Table 2: Exemplary Functional Molecules Derived from the Scaffold
| Functional Molecule Class | Design Concept | Potential Application | Key Feature from Scaffold |
|---|---|---|---|
| Bioorthogonal Probes | Attaching a strained alkyne or alkene via the methyl group. | Cellular imaging and tracking. | N-oxide for modulating solubility and electronic properties. |
| Liquid Crystals | Elaboration into long, rigid molecular structures. | Display technologies. | The inherent dipole of the N-oxide group for orientational ordering. |
Expanding Applications in Academic Catalysis Research
Pyridine N-oxides are known to function as powerful nucleophilic catalysts or as oxidizing agents in a variety of organic transformations. However, the specific catalytic applications of this compound have not been extensively explored. This represents a significant opportunity for academic research.
Future investigations could explore its use as:
An Oxidant in Catalytic Cycles: In combination with a terminal oxidant, it could mediate the oxidation of various substrates. The electronic tuning provided by the chloro and methyl groups might offer unique reactivity or selectivity compared to unsubstituted pyridine N-oxide.
A Ligand for Transition Metal Catalysis: The N-oxide can coordinate to metal centers, and the resulting complex could exhibit novel catalytic activity. The steric and electronic properties imparted by the substituents could influence the stability, activity, and selectivity of the catalyst in reactions like cross-coupling or polymerization.
An Organocatalyst: The nucleophilic oxygen atom can act as a catalyst in its own right for reactions such as acyl transfer or silylation. Research could focus on identifying reactions where the specific properties of this substituted N-oxide provide an advantage over existing organocatalysts. For example, its unique solubility profile might be beneficial in specific solvent systems.
Exploring these avenues would not only broaden the utility of this compound but also contribute to the fundamental understanding of catalysis.
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-methylpyridine 1-Oxide, and how can reaction conditions influence yield?
The synthesis typically involves oxidation of the parent pyridine derivative using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild acidic conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetic acid or dichloromethane) critically affect yield and purity. For example, prolonged heating may lead to over-oxidation, reducing regioselectivity . Characterization via H NMR should confirm the N-oxide formation by observing deshielding of adjacent protons .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Key techniques include:
- H/C NMR : The N-oxide group causes distinct deshielding (~1–2 ppm upfield shift for adjacent protons).
- FT-IR : Stretching vibrations at 1250–1300 cm (N-O) and 1550–1600 cm (aromatic C=C).
- Mass Spectrometry : Molecular ion peak at m/z 157.58 (for CHClNO) confirms molecular weight. Discrepancies in spectral data (e.g., unexpected peaks) may indicate impurities or side products, necessitating HPLC purification .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
The chlorine atom at position 5 and the N-oxide group create distinct electrophilic/nucleophilic sites. For substitution reactions:
- Nucleophilic Aromatic Substitution (SNAr) : Use polar aprotic solvents (DMF, DMSO) with catalysts like KCO to target the chlorine atom.
- Electrophilic Reactions : The N-oxide enhances reactivity at position 4, enabling nitration or halogenation. Competing pathways require optimization of temperature, solvent, and catalyst to suppress side reactions (e.g., ring-opening) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies often arise from impurities or stereochemical variations. Mitigation includes:
- Purity Analysis : HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).
- Chiral Resolution : Chiral HPLC or enzymatic assays to isolate enantiomers, as biological targets (e.g., kinases) may exhibit stereospecific binding.
- Dose-Response Studies : EC/IC curves using standardized assays (e.g., fluorescence polarization) ensure reproducibility .
Q. How do structural analogs of this compound compare in medicinal chemistry applications?
Substitution of the methyl or chlorine group alters bioactivity. For example:
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Stepwise Documentation : Detailed reaction logs (time, temperature, solvent ratios) and raw spectral data (NMR, IR) must accompany publications.
- Batch Consistency : Use controlled reagent sources (e.g., AldrichCPR-grade chemicals) and validate purity via COA (Certificate of Analysis) .
- Peer Validation : Independent replication in ≥2 labs with deviations reported (e.g., yield ±5%) .
Q. How are computational methods applied to predict reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic Fukui indices to predict reactive sites. For example:
- Electrophilicity : N-oxide oxygen (f = 0.12) vs. chlorine (f = 0.08).
- Nucleophilicity : Position 4 (f = 0.15) due to N-oxide resonance. These models guide experimental design for site-selective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
